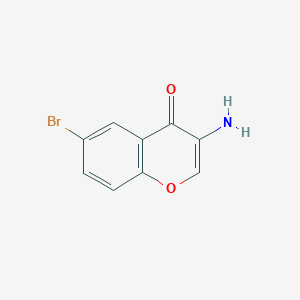

![molecular formula C21H20N4OS2 B2974875 Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897482-69-8](/img/structure/B2974875.png)

Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic with a space group of P 2 1 /n .Chemical Reactions Analysis

Benzothiazole derivatives have been found to interact with DNA and strongly inhibit topoisomerase I . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For instance, the yield percentage, melting point, and IR max values have been reported . The crystal structure analysis revealed the a, b, c values, β angle, and volume .Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including compounds similar to Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, have been known to exhibit antimicrobial properties. These properties make them valuable in the development of new antimicrobial agents that can be used to treat various bacterial infections .

Anticancer Activity

Thiazole compounds have shown promise in anticancer research, with some derivatives demonstrating the ability to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. This inhibition can lead to the development of novel anticancer therapies targeting specific cancer cell lines .

Quorum Sensing Inhibition

Research has indicated that thiazole derivatives can play a role in disrupting bacterial communication pathways known as quorum sensing. This disruption can prevent bacteria from coordinating harmful behaviors, such as biofilm formation and virulence production, without necessarily being antibiotic .

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular activity. These compounds have shown inhibitory effects against Mycobacterium tuberculosis, offering a potential new avenue for tuberculosis treatment .

Synthesis of Novel Compounds

The structural versatility of thiazole derivatives allows for the synthesis of novel compounds with potential pharmaceutical applications. These synthesized compounds can be characterized and analyzed for various biological activities, including anti-inflammatory and neuroprotective effects .

Cytotoxicity Against Tumor Cells

Some thiazole derivatives have demonstrated cytotoxicity against human tumor cell lines, including prostate cancer cells. This cytotoxic activity is crucial for the development of new chemotherapeutic agents that can selectively target and destroy cancer cells .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 target, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication process that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and pathogenesis .

Biochemical Pathways

Benzothiazole derivatives have been found to interfere with the quorum sensing pathways in bacteria . Quorum sensing allows bacteria to respond to changes in population density by altering gene expression. By inhibiting this process, benzothiazole derivatives can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .

Result of Action

Benzothiazole derivatives have shown promising results as quorum-sensing inhibitors, with some compounds demonstrating moderate anti-biofilm formation against Pseudomonas aeruginosa . In addition, benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

properties

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-13-11-14(2)18-16(12-13)23-21(28-18)25-9-7-24(8-10-25)20(26)19-22-15-5-3-4-6-17(15)27-19/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAFMRIXUBTGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

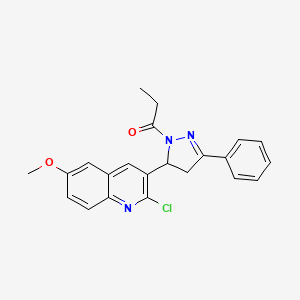

![N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2974795.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2974796.png)

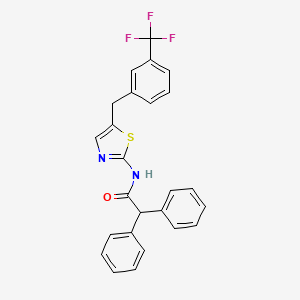

![1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2974797.png)

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2974799.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2974800.png)

![[3-(Furan-2-carbonyloxy)-4-[(4-methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2974802.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)

![2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2974805.png)

![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)

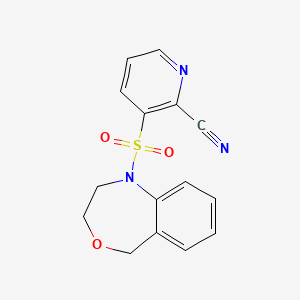

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2974810.png)